molecular formula C35H36N4O6 B034721 Diphpetmednp CAS No. 104305-93-3

Diphpetmednp

Cat. No.: B034721
CAS No.: 104305-93-3
M. Wt: 608.7 g/mol
InChI Key: MZPQQVUYDSUMHF-UHFFFAOYSA-N
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Description

2-(4-(Diphenylmethyl)-1-piperazinyl)ethylmethyl-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate is a complex organic compound known for its diverse applications in the fields of chemistry, biology, and medicine. This compound is a derivative of dihydropyridine and is structurally related to several calcium channel blockers used in the treatment of hypertension.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Diphenylmethyl)-1-piperazinyl)ethylmethyl-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate typically involves a multi-step process. One common method includes the Hantzsch reaction, where methyl acetopyruvate, methyl 3-aminocrotonate, and 3-nitrobenzaldehyde are reacted to form the dihydropyridine core . This intermediate is then further modified through acylation and other reactions to introduce the piperazinyl and diphenylmethyl groups .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Diphenylmethyl)-1-piperazinyl)ethylmethyl-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(4-(Diphenylmethyl)-1-piperazinyl)ethylmethyl-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate has several scientific research applications:

Mechanism of Action

Properties

IUPAC Name

3-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,33H,17-22H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPQQVUYDSUMHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90146380
Record name 2-(4-(Diphenylmethyl)-1-piperazinyl)ethylmethyl-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104305-93-3
Record name 2-(4-(Diphenylmethyl)-1-piperazinyl)ethylmethyl-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104305933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-(Diphenylmethyl)-1-piperazinyl)ethylmethyl-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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